molecular formula C16H22N4O3S2 B11353789 N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B11353789
M. Wt: 382.5 g/mol
InChI Key: IJUONCSJLPHBGI-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene sulfonyl group, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves a multi-step process:

    Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative through the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions.

    Synthesis of the Piperidine Intermediate: The next step involves the synthesis of the piperidine intermediate by reacting piperidine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step is the coupling of the imidazole derivative with the piperidine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thiophene sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N4O3S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H22N4O3S2/c21-16(18-6-2-8-19-11-7-17-13-19)14-4-9-20(10-5-14)25(22,23)15-3-1-12-24-15/h1,3,7,11-14H,2,4-6,8-10H2,(H,18,21)

InChI Key

IJUONCSJLPHBGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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